phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)20(23)25-17-13(3)16(10-9-15(11)17)24-18(19(21)22)14-7-5-4-6-8-14/h4-10,18H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOIIZICLVPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the following steps:
-
Synthesis of the Coumarin Core: : The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, 3,4,8-trimethylcoumarin can be synthesized by reacting 3,4,8-trimethylphenol with ethyl acetoacetate under acidic conditions .
-
Formation of the Oxyacetic Acid Linker: : The coumarin derivative is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the oxyacetic acid linker .
-
Attachment of the Phenyl Group: : Finally, the phenyl group is introduced via an etherification reaction, where the coumarin-oxyacetic acid intermediate is reacted with phenol in the presence of a dehydrating agent like phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and coumarin moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the coumarin ring, using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be converted to its corresponding carboxylic acids or quinones.
Reduction: The reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Organic Synthesis
Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its unique chromenone structure allows it to participate in various chemical reactions typical of coumarin derivatives, making it useful in developing new compounds with desired properties.
Mechanistic Studies
In mechanistic studies of organic reactions, this compound acts as a probe, helping researchers understand reaction pathways and mechanisms. Its ability to interact with different molecular targets facilitates the exploration of reaction dynamics and kinetics.
Biological Applications
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It can inhibit cytochrome P450 enzymes involved in drug metabolism, which is crucial for understanding drug interactions and pharmacokinetics.
Antioxidant Properties
The compound possesses significant antioxidant activity due to its phenolic structure, allowing it to scavenge free radicals. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Anticancer Activity
Preliminary studies have shown that this compound may have anticancer properties. It has been investigated for its effects on various cancer cell lines, demonstrating potential antiproliferative activity against human cancer cells . The mechanism of action likely involves modulation of signaling pathways associated with cell growth and apoptosis .
Medicinal Chemistry
Anti-inflammatory and Anticoagulant Properties
The compound is being explored for its anti-inflammatory effects and anticoagulant properties similar to other coumarin derivatives. It may inhibit vitamin K epoxide reductase, thereby reducing clotting factor synthesis and offering potential therapeutic benefits in cardiovascular diseases.
Drug Development
Due to its diverse biological activities, this compound is being studied in drug design and development processes. Its unique structural features make it a candidate for creating new pharmaceuticals targeting various diseases .
Industrial Applications
Fluorescent Dyes Production
In industrial settings, this compound is utilized in developing fluorescent dyes. Its chromenone structure can be modified to enhance fluorescence properties, making it suitable for applications in imaging and diagnostics .
Precursor in Pharmaceutical Synthesis
this compound serves as a precursor in synthesizing other pharmaceutical compounds. Its versatility allows for the creation of various derivatives with tailored biological activities .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules; probe for mechanistic studies |
| Biological Research | Enzyme inhibition; antioxidant properties; anticancer activity |
| Medicinal Chemistry | Anti-inflammatory; anticoagulant; drug development |
| Industrial Use | Production of fluorescent dyes; precursor in pharmaceutical synthesis |
Mechanism of Action
The biological activity of phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties.
Anticoagulant Activity: Similar to other coumarins, it can inhibit vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Features | Synthesis Method | Biological Activity (Reported/Inferred) |
|---|---|---|---|---|---|
| Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | C₁₉H₁₈O₅ | 3,4,8-Trimethyl chromene; phenylacetic acid | High lipophilicity due to methyl groups; ether linkage | Likely multicomponent reaction (similar to ) | Potential antioxidant/anti-inflammatory (inferred from coumarin derivatives ) |
| 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid | C₂₂H₁₈O₆ | Furocoumarin; 4-methoxyphenyl | Furan ring introduces rigidity; methoxy enhances solubility | Multicomponent condensation of coumarin, arylglyoxal, and Meldrum’s acid | Not explicitly reported; furan coumarins often exhibit photobinding |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | C₂₃H₁₆O₅ | 4-Phenyl chromene; phenylacetic acid | Bulkier aromatic substituents; potential π-π stacking interactions | Unspecified | Unknown |
| 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | C₁₅H₁₆O₅ | 3,4,8-Trimethyl chromene; propanoic acid | Methyl branching on acetic acid; reduced acidity vs. phenyl variant | Not detailed | Likely similar to target compound |
| {[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid | C₁₉H₁₆O₇ | 3,4-Dimethoxyphenyl chromene | Electron-rich dimethoxy groups; higher polarity vs. methyl | Standard etherification | Antioxidant (analogous to coumarins ) |
Key Observations:
Substituent Effects: Methyl vs. Methoxy: Methyl groups (target compound) increase lipophilicity, favoring membrane penetration, while methoxy groups (e.g., ) enhance solubility and electron-donating capacity. Acetic Acid Modifications: Replacing phenyl with propanoic acid () reduces steric hindrance but may weaken hydrogen-bonding interactions.
Synthetic Routes: Multicomponent reactions (e.g., ) are common for complex coumarins, offering atom economy but requiring precise stoichiometry (e.g., 6-fold excess of reagents for complete conversion ).
Biological Implications: Antioxidant activity correlates with electron-donating groups (e.g., dimethoxy in ). The target compound’s methyl groups may confer moderate activity via radical stabilization.
Biological Activity
Phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a complex structure that combines a phenyl group with a chromenone moiety and an acetic acid functional group. The following sections provide a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C18H20O5
- Molecular Weight: 346.35 g/mol
- Structural Features: The compound features a chromenone structure known for its medicinal properties.
Biological Activities
This compound exhibits several notable biological activities:
-
Antioxidant Activity:
- The compound has shown significant antioxidant properties, which are crucial in combating oxidative stress in cells. This activity is attributed to the presence of hydroxyl groups in its structure that can scavenge free radicals.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in inflammatory pathways. This interaction may inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation.
- Anticancer Potential:
- Enzyme Inhibition:
Synthesis
The synthesis of this compound typically involves multiple steps:
-
Formation of the Chromenone Derivative:
- The chromenone can be synthesized via the Pechmann condensation method, where phenols react with β-keto esters in the presence of an acid catalyst.
-
Coupling with Acetic Acid:
- Following the formation of the chromenone structure, it is coupled with an acetic acid moiety to yield the final product.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid?
- Methodology : Begin with a multi-step synthesis involving coupling reactions between chromene derivatives and acetic acid moieties. Key steps include:
- Reaction Optimization : Adjust temperature (e.g., room temperature to reflux), solvent polarity (e.g., acetic acid or methanol), and catalysts (e.g., acid/base conditions) to improve yield .
- Purity Control : Use High Performance Liquid Chromatography (HPLC) to monitor intermediate purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity at each step .
- Validation : Compare melting points and spectral data (IR, H/C NMR) with literature values for related coumarin derivatives .
Q. What analytical techniques are critical for characterizing this compound’s molecular structure?
- Core Methods :
- NMR Spectroscopy : Assign proton environments (e.g., methyl groups at positions 3,4,8; chromen-2-one carbonyl signals) and verify acetic acid linkage via H-C HSQC .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the acetic acid moiety) .
- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to validate molecular formula and isotopic patterns .
Q. How can researchers assess solubility and stability for experimental applications?
- Solubility Profiling : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy to determine shifts indicative of aggregation .
- Stability Studies : Conduct accelerated degradation studies under varying pH (1–12), temperature (4–40°C), and light exposure. Monitor degradation via HPLC and quantify using calibration curves .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms involving this compound?
- Approach :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic substitution at the chromene oxygen) to identify transition states and energy barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics and regioselectivity .
- Validation : Cross-reference computed IR spectra and Gibbs free energy values with experimental data .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Troubleshooting Protocol :
- Spectral Deconvolution : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals from impurities or diastereomers .
- Isotopic Labeling : Synthesize C-labeled analogs to trace unexpected carbonyl or methyl resonances .
- Case Study : If a peak at δ 2.1 ppm conflicts with expected methyl signals, re-examine reaction conditions for unintended alkylation or oxidation .
Q. What experimental assays are suitable for identifying biological targets of this compound?
- Screening Workflow :
- In Silico Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase, kinases) based on the coumarin scaffold .
- In Vitro Testing : Perform enzyme inhibition assays (e.g., fluorescence-based) and cellular viability assays (e.g., MTT) to validate target engagement .
- Data Interpretation : Correlate IC values with structural analogs to identify critical functional groups (e.g., acetic acid side chain) .
Q. How does substituent position (e.g., 3,4,8-methyl groups) influence regioselectivity in derivatization reactions?
- Experimental Design :
- Comparative Synthesis : Prepare analogs with single-methyl deletions and compare reaction rates (e.g., Friedel-Crafts alkylation) using kinetic HPLC .
- Steric Analysis : Use X-ray crystallography or DFT to map steric hindrance effects near the chromene ring .
Q. What methodologies detect and quantify degradation products under long-term storage?
- Protocol :
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Analyze samples via HPLC-MS/MS to identify breakdown products (e.g., hydrolyzed acetic acid derivatives) .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify degradation levels .
Notes
- Avoid referencing commercial suppliers (e.g., LEAPChem) per user guidelines.
- Emphasis on peer-reviewed methodologies (e.g., crystallography in , computational modeling in ).
- Contradictions in data (e.g., spectral anomalies) are addressed through systematic validation protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
